Technical Monograph: 4-Fluorocinnamonitrile (CAS 24654-48-6)
Technical Monograph: 4-Fluorocinnamonitrile (CAS 24654-48-6)
Executive Summary
4-Fluorocinnamonitrile (CAS 24654-48-6) is a privileged Michael acceptor and a critical C3-synthon in medicinal chemistry. Characterized by an electron-deficient alkene conjugated with a nitrile group and a para-fluorinated aromatic ring, this compound serves as a gateway to fluorinated heterocycles and CNS-active pharmacophores. Its utility lies in the "Fluorine Effect"—the strategic ability of the fluorine atom to block metabolic degradation (specifically CYP450 oxidation at the para-position) and modulate lipophilicity (
This guide details the physicochemical profile, validated synthetic routes, and downstream reactivity of 4-fluorocinnamonitrile, designed for researchers requiring high-purity intermediate synthesis.
Chemical Identity & Physical Profile[1][2][3][4]
| Property | Specification |
| CAS Number | 24654-48-6 |
| IUPAC Name | (E)-3-(4-Fluorophenyl)prop-2-enenitrile |
| Synonyms | p-Fluorocinnamonitrile; 3-(4-Fluorophenyl)acrylonitrile |
| Molecular Formula | C |
| Molecular Weight | 147.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO; Insoluble in water |
| SMILES | N#C/C=C/C1=CC=C(F)C=C1 |
| InChI Key | WVWTVBZOOBKCKI-OWOJBTEDSA-N |
Synthetic Methodologies
The synthesis of 4-fluorocinnamonitrile is most efficiently achieved via the Knoevenagel Condensation . While Heck coupling is a viable alternative, the condensation route offers higher atom economy and avoids transition metal contamination, which is critical for pharmaceutical intermediates.
Method A: Knoevenagel Condensation (Preferred)
Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.
Protocol: 4-Fluorobenzaldehyde + Cyanoacetic Acid
This route is preferred over direct acetonitrile condensation due to milder conditions and the ability to drive the reaction via decarboxylation.
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (catalytic), Toluene.
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap.
Step-by-Step Workflow:
-
Charge: Dissolve 4-fluorobenzaldehyde (e.g., 10 mmol) and cyanoacetic acid (11 mmol) in Toluene (30 mL).
-
Catalysis: Add Piperidine (0.5 mmol) and a drop of glacial acetic acid (to buffer the basicity and prevent polymerization).
-
Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the water byproduct.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the nitrile product ( ). -
Decarboxylation (In situ): If using cyanoacetic acid, the initial intermediate is 4-fluorocinnamic acid nitrile. Prolonged heating facilitates decarboxylation to the cinnamonitrile. Note: Direct condensation with acetonitrile requires stronger bases (e.g., NaH or KOtBu) and is less functional-group tolerant.
-
Workup: Cool to RT. Wash with saturated NaHCO
(to remove unreacted acid) and Brine. Dry organic layer over MgSO . -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Method B: Heck Coupling (Alternative)
Useful when starting from aryl halides rather than aldehydes.
-
Reagents: 1-Bromo-4-fluorobenzene, Acrylonitrile, Pd(OAc)
, PPh , Et N. -
Condition: 100°C in DMF.
-
Selectivity: Favors the (E)-isomer but requires careful separation of the branched gem-isomer byproduct.
Synthetic Workflow Visualization
Figure 1: Knoevenagel condensation pathway utilizing cyanoacetic acid for clean conversion to 4-fluorocinnamonitrile.
Reactivity & Applications in Drug Design[5]
4-Fluorocinnamonitrile acts as a versatile "chemical handle." Its reactivity is dominated by the electron-withdrawing nitrile and the para-fluoro group.
The "Fluorine Effect" in Pharmacophores
The 4-fluorophenyl motif is ubiquitous in medicinal chemistry (e.g., Paroxetine, Fluspirilene). Replacing a hydrogen with fluorine at the para-position:
-
Blocks Metabolism: Prevents oxidation by CYP450 enzymes at the most reactive aromatic site.
-
Increases Lipophilicity: Enhances membrane permeability.
-
Electronic Tuning: Lowers the electron density of the aromatic ring, influencing
stacking interactions in protein binding pockets.
Key Transformations
The compound undergoes three primary transformations utilized in library synthesis:
-
Selective Reduction (Amine Synthesis):
-
Reaction: Reduction of the nitrile and alkene.
-
Product: 3-(4-Fluorophenyl)propylamine.[1]
-
Reagent: LiAlH
or H /Raney Nickel. -
Application: Precursor for serotonin reuptake inhibitors.
-
-
Michael Addition (C-C Bond Formation):
-
Reaction: Nucleophilic attack at the
-carbon. -
Nucleophiles: Grignards, Enolates, Thiols.
-
Application: Introduction of side chains for diversity-oriented synthesis.
-
-
Heterocyclization:
-
Reaction: Cycloaddition with hydrazines or amidines.
-
Product: Fluorinated Pyrazoles or Pyrimidines.
-
Application: Kinase inhibitor scaffolds.
-
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways from the 4-fluorocinnamonitrile core.
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The olefin is susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.
-
Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste. Do not mix with acids (risk of HCN evolution).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372942, 4-Fluorocinnamonitrile. Retrieved from [Link]
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Foundational mechanistic reference for the synthesis protocol).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Authoritative source on the "Fluorine Effect" and metabolic stability).
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluorocinnamic acid derivatives.
